molecular formula C14H8F4O3 B6384646 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1262003-74-6

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384646
CAS RN: 1262003-74-6
M. Wt: 300.20 g/mol
InChI Key: KMGSQONXMQURPX-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% (5-CF3TFP) is an organic compound used in scientific research. It is a member of the phenol family, and its properties make it a potential tool for a variety of laboratory experiments.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the hydrolysis of esters, and as a fluorescent probe for the detection of metal ions. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases, and in the synthesis of fluorescent dyes and imaging agents.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not well understood. Its fluorescence is believed to be due to its ability to bind to metal ions, and its ability to act as a catalyst in the hydrolysis of esters is likely due to its hydrophobic nature. Its ability to act as a reagent in the synthesis of organic compounds is likely due to its ability to act as an electrophile and a nucleophile.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be non-toxic and non-mutagenic, and it has been shown to have no adverse effects on human cells. It has also been shown to have no effect on the activity of enzymes and proteins, and it has been shown to have no effect on the activity of transcription factors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity and its low cost. It is also relatively easy to synthesize, and it is stable under a wide range of conditions. The main limitation of 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% is its limited solubility in aqueous media, which can make it difficult to use in certain types of experiments.

Future Directions

The future directions for 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its applications in scientific research. Additionally, further research is needed to improve its solubility in aqueous media, which would make it more versatile for use in laboratory experiments. Finally, further research into its potential use as a fluorescent probe for the detection of metal ions could lead to new applications in scientific research.

Synthesis Methods

5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-fluoro-2-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in an aqueous medium. The second step involves the reaction of the intermediate product with trifluoromethylphenol in an organic solvent. The reaction yields 5-(5-Carboxy-2-fluorophenyl)-3-trifluoromethylphenol, 95% in 95% purity.

properties

IUPAC Name

4-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-2-1-7(13(20)21)5-11(12)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGSQONXMQURPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686676
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-74-6
Record name 6-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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